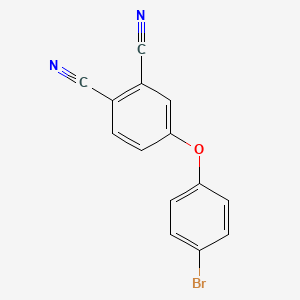
4-(4-Bromophenoxy)benzene-1,2-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromophenoxy)benzene-1,2-dicarbonitrile is an organic compound with the molecular formula C14H7BrN2O. It is known for its unique structure, which includes a bromophenoxy group attached to a benzene ring with two cyano groups. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)benzene-1,2-dicarbonitrile typically involves the bromination of a precursor compound followed by a nucleophilic substitution reaction. One common method is the bromination of 4-phenoxybenzonitrile using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Bromophenoxy)benzene-1,2-dicarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction Reactions: Reduction of the cyano groups can lead to the formation of amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products
The major products formed from these reactions include substituted derivatives, oxidized compounds, and reduced amines, which can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
4-(4-Bromophenoxy)benzene-1,2-dicarbonitrile is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(4-Bromophenoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyano groups can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobenzene-1,2-dicarbonitrile: Similar structure but lacks the phenoxy group.
4-(4-Chlorophenoxy)benzene-1,2-dicarbonitrile: Similar structure with a chlorine atom instead of bromine.
4-(4-Methylphenoxy)benzene-1,2-dicarbonitrile: Similar structure with a methyl group instead of bromine.
Uniqueness
4-(4-Bromophenoxy)benzene-1,2-dicarbonitrile is unique due to the presence of the bromophenoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C14H7BrN2O |
|---|---|
Molekulargewicht |
299.12 g/mol |
IUPAC-Name |
4-(4-bromophenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C14H7BrN2O/c15-12-2-5-13(6-3-12)18-14-4-1-10(8-16)11(7-14)9-17/h1-7H |
InChI-Schlüssel |
ZHWODKAGCZSVQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)C#N)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Chlorophenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10884927.png)
![2-(4-Methoxyphenoxy)-1-[4-(2-methylbenzyl)piperazin-1-yl]ethanone](/img/structure/B10884929.png)
![(4-Benzylpiperidin-1-yl)[1-(4-chlorobenzyl)piperidin-3-yl]methanone](/img/structure/B10884941.png)
![1-(4-Methylcyclohexyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10884943.png)
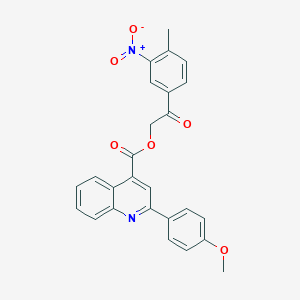
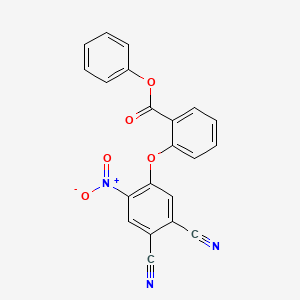
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B10884956.png)
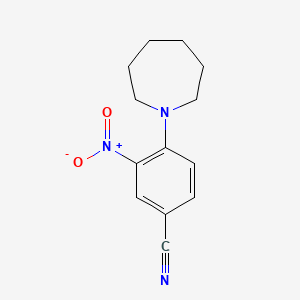
![2-{2,5-dimethyl-3-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10884968.png)
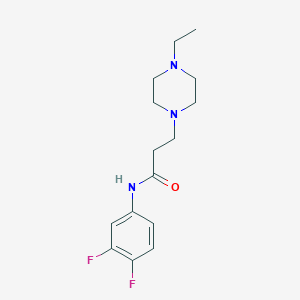

![3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B10884986.png)
![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl pyridine-4-carboxylate](/img/structure/B10884990.png)
![1-[5-Methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B10884991.png)
